Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

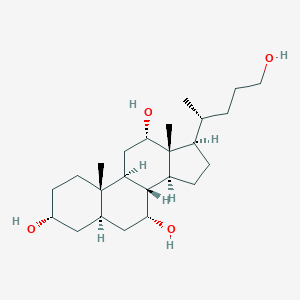

The synthesis of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate involves the activation of biotin with N-hydroxysuccinimide (NHS) in the presence of a sulfo-group, which increases the compound's solubility in water. This modification enables the compound to react with primary amine groups found in proteins under mild conditions, thereby attaching a biotin tag to the protein without significantly affecting its structure or function.

Molecular Structure Analysis

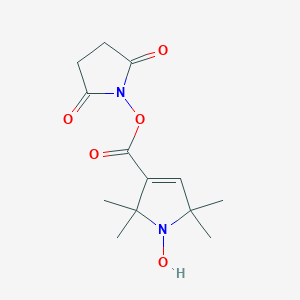

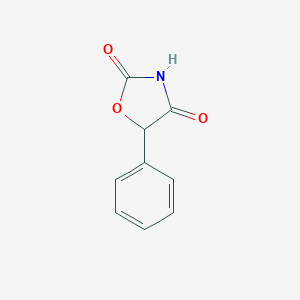

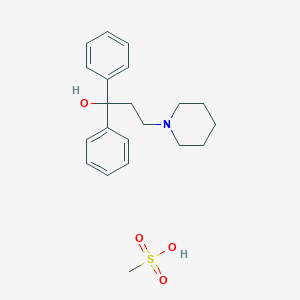

The molecular structure of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate features a biotin moiety linked to a hexanoic acid chain, which is further connected to an NHS ester. This structure is critical for its function, as the NHS ester is reactive towards primary amines, allowing for the covalent attachment of biotin to proteins, while the biotin moiety facilitates interaction with streptavidin.

Chemical Reactions and Properties

Upon reaction with primary amine groups in proteins, Sulfo-N-succinimidyl 6-(biotinamido) hexanoate forms stable amide bonds, resulting in the permanent labeling of the protein with biotin. This reaction is highly specific and efficient, occurring under mild buffer conditions, thereby preserving the integrity of the protein's structure and activity.

Physical Properties Analysis

The sodium salt form of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate is highly soluble in water, which is advantageous for its application in aqueous biological systems. Its solubility facilitates easy handling and application in various biochemical assays where protein labeling is required.

Chemical Properties Analysis

This compound is stable under a wide range of pH values, making it suitable for use in different biochemical assays. However, its NHS ester group is susceptible to hydrolysis in aqueous solutions, especially at alkaline pH levels. Therefore, it is recommended to use freshly prepared solutions and to conduct reactions at neutral to slightly acidic pH levels to optimize efficiency and minimize hydrolysis.

For detailed research and applications of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt in biochemical assays, see the studies by (Dentler, 1992), (Ezeokonkwo et al., 2003), and (Azim-Zadeh et al., 2007) among others. These studies provide insights into the utility of this compound for labeling proteins and studying their properties in various biological contexts.

Wissenschaftliche Forschungsanwendungen

-

Gene Editing : This compound is used in gene editing research . It can be used to label and track proteins within cells, allowing researchers to understand their function and behavior .

-

Biochemical Mechanisms of Cell Lysis and Antibody Response : This compound has been used as a model system to investigate the biochemical mechanisms of cell lysis and antibody response . It can bind to streptavidin and inhibit its ability to bind to other molecules .

-

Pharmaceutical Testing : It is used as a reference standard in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .

-

Proteomics Research : This compound is often used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions . This compound can be used to label proteins, which can then be detected and analyzed .

-

Biochemical Mechanisms of Cell Lysis : It has been used as a model system to investigate the biochemical mechanisms of cell lysis . Cell lysis is the process of breaking down the cell membrane, which can release the contents of the cell .

-

Antibody Response : This compound has also been used to study antibody responses . It can bind to streptavidin and inhibit its ability to bind to other molecules , which can provide insights into how the immune system responds to foreign substances .

Eigenschaften

IUPAC Name |

sodium;2,5-dioxo-1-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGWLCLUQNFDIS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N4NaO9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405518 |

Source

|

| Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt | |

CAS RN |

191671-46-2 |

Source

|

| Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.